1-Benzoyl-2-(chloromethyl)pyrrolidine
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Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives, which includes the use of chloroacetonitrile and aromatic aldehyde . Similarly, the synthesis of cyclopalladated complexes of 2-benzoylpyridine involves the reaction with Pd(OAc)2 . These methods suggest that the synthesis of 1-Benzoyl-2-(chloromethyl)pyrrolidine could potentially involve multicomponent reactions or metal-catalyzed steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as NMR, MS, IR spectra, and X-ray crystallography . For instance, the crystal structure of a cobalt complex with a benzoylpyridinium ligand was determined, providing details on bond lengths and angles . These techniques would likely be applicable in analyzing the molecular structure of 1-Benzoyl-2-(chloromethyl)pyrrolidine.
Chemical Reactions Analysis
Chemical reactions involving benzoyl-substituted compounds include the formation of ylide complexes , cycloadditions , and phase transfer catalysis . These reactions demonstrate the reactivity of the benzoyl group and its potential to participate in various organic transformations, which could be relevant to the chemical behavior of 1-Benzoyl-2-(chloromethyl)pyrrolidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the solubility of polyimides derived from a benzoyl-containing monomer was found to be good in certain solvents . The thermal stability of these compounds was also noted to be exceptional . These properties suggest that 1-Benzoyl-2-(chloromethyl)pyrrolidine may also exhibit unique solubility and thermal characteristics.
Scientific Research Applications
Dynamic NMR Studies
Research conducted by Tafazzoli et al. (2008) utilized N-benzoyl pyrrolidine derivatives, including 1-Benzoyl-2-(chloromethyl)pyrrolidine, to study the barrier of C–N rotation through dynamic NMR spectroscopy. This study offers insights into the effects of substituents on rotational barriers, crucial for understanding molecular dynamics and reactivity in organic compounds Tafazzoli et al., 2008.
Recyclization Reactions
Shvidenko et al. (2010) explored the recyclization reactions of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, derived from acylation with benzoyl chloride, which is a derivative of 1-Benzoyl-2-(chloromethyl)pyrrolidine. This process was utilized for synthesizing γ-aminopropylpyrazoles and pyrimidines, demonstrating the compound's utility in constructing heterocyclic frameworks with potential applications in pharmaceuticals Shvidenko et al., 2010.
Asymmetric Synthesis Applications
Xu et al. (2013) reported on the asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, utilizing a novel intramolecular N→C benzoyl migration strategy. This method highlights the application of 1-Benzoyl-2-(chloromethyl)pyrrolidine derivatives in synthesizing key scaffolds for β3-adrenergic receptor (β3-AR) agonists, showcasing its importance in the development of therapeutic agents Xu et al., 2013.
Material Science Applications
Zhang et al. (2005) conducted studies on novel polyimides derived from 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine, which could be related to the use of 1-Benzoyl-2-(chloromethyl)pyrrolidine in the synthesis of high-performance polymers. Their research emphasizes the compound's role in producing materials with exceptional thermal stability and mechanical properties, underlining its significance in advanced material science Zhang et al., 2005.
properties
IUPAC Name |
[2-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGLCOGWPVEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-(chloromethyl)pyrrolidine |
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